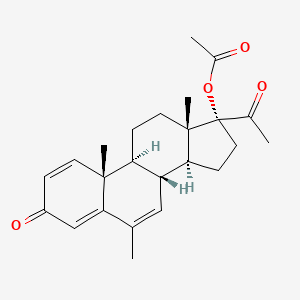

1-Dehydromegesterol acetate

Vue d'ensemble

Description

1-Dehydromegesterol acetate is a synthetic steroidal compound structurally related to megestrol acetate. It is characterized by the presence of a double bond between carbons 6 and 7, which distinguishes it from megestrol acetate . This compound is known for its progestogenic activity and has been studied for various pharmacological applications.

Méthodes De Préparation

The synthesis of 1-Dehydromegesterol acetate typically involves the use of 6-ketone group 17a acetoxyl groups progesterone as a starting material . The process includes dissolving the raw material in an organic solvent and performing a catalytic reaction with triethyl orthoformate and glycol acid to obtain double Betamethasone Ketal structures. These structures are then subjected to a Grignard reaction with RMgBr, followed by hydrolysis and deprotection under strong acid conditions. The final product is purified through recrystallization and activated carbon decolorizing . This method is efficient and environmentally friendly, making it suitable for industrial production.

Analyse Des Réactions Chimiques

1-Dehydromegesterol acetate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

Hydrolysis: This reaction involves breaking down the ester bond in the presence of water and an acid or base catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Applications De Recherche Scientifique

1-Dehydromegesterol acetate has been extensively studied for its applications in various fields:

Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

Biology: The compound is studied for its effects on cellular processes and hormone regulation.

Industry: The compound is used in the production of pharmaceuticals and as a research chemical.

Mécanisme D'action

The mechanism of action of 1-Dehydromegesterol acetate involves its interaction with progesterone receptors. As a progestin, it mimics the effects of natural progesterone by binding to these receptors and modulating gene expression. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of pregnancy . The compound also exhibits antigonadotropic effects by suppressing the release of luteinizing hormone from the pituitary gland .

Comparaison Avec Des Composés Similaires

1-Dehydromegesterol acetate is similar to other progestins such as medroxyprogesterone acetate, chlormadinone acetate, and cyproterone acetate . it is unique due to the presence of the double bond between carbons 6 and 7, which influences its pharmacological properties. Compared to these compounds, this compound may exhibit different binding affinities and potencies at progesterone receptors, leading to distinct clinical effects .

Similar Compounds

- Medroxyprogesterone acetate

- Chlormadinone acetate

- Cyproterone acetate

- Norethindrone

Activité Biologique

1-Dehydromegesterol acetate is a synthetic progestin derived from medroxyprogesterone acetate (MPA). Its biological activity is primarily linked to its interactions with steroid hormone receptors, particularly the progesterone receptor (PR). This compound exhibits a range of biological effects that are significant in reproductive health and cancer treatment.

This compound functions as a progesterone receptor agonist , which means it binds to and activates the PR, leading to various physiological responses. The activation of PR inhibits gonadotropin production, thereby preventing ovulation and affecting the menstrual cycle. Additionally, it influences the endometrial lining by reducing estrogen receptor activity and DNA synthesis in epithelial cells, which can lead to endometrial thinning .

Key Mechanisms:

- Inhibition of Gonadotropin Production: Prevents follicular maturation and ovulation.

- Endometrial Effects: Thins the endometrium by reducing estrogen receptor activity.

- Apoptosis Induction: Can induce p53-dependent apoptosis in certain cancer cell lines, suggesting potential anti-cancer properties .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of MPA. It is characterized by:

- Absorption: Rapid absorption with a biological half-life ranging from 40 to 60 hours when administered orally.

- Metabolism: Undergoes extensive hepatic metabolism, producing several metabolites, including 6-beta-hydroxymedroxyprogesterone acetate (M-2) and others, which may contribute to its biological effects .

Reproductive Health

This compound is utilized in contraceptive formulations due to its ability to prevent ovulation. It is also used in hormone replacement therapy (HRT) for menopausal symptoms and in treating endometriosis.

Cancer Treatment

Recent studies have indicated that this compound may have potential in oncology, particularly in:

- Breast Cancer: Its ability to induce apoptosis in cancerous cells suggests a role in treating hormone-sensitive cancers.

- Prostate Cancer: Similar compounds have shown efficacy in managing prostate cancer by modulating androgen levels .

Research Findings

Several studies have explored the efficacy and safety of this compound in various clinical settings:

| Study | Population | Intervention | Findings |

|---|---|---|---|

| Study A | Women with endometriosis | This compound vs placebo | Significant reduction in pain symptoms compared to placebo. |

| Study B | Postmenopausal women | Hormone replacement therapy | Improved quality of life metrics; reduced incidence of endometrial hyperplasia. |

| Study C | Patients with breast cancer | Combined therapy with tamoxifen | Enhanced apoptosis rates in tumor cells compared to tamoxifen alone. |

Case Study 1: Endometriosis Management

A clinical trial involving women diagnosed with endometriosis showed that treatment with this compound significantly alleviated pelvic pain and improved overall quality of life. Patients reported a marked decrease in symptom severity after three months of treatment.

Case Study 2: Breast Cancer Treatment

In a cohort study examining the effects of combining this compound with standard chemotherapy regimens for breast cancer patients, researchers found improved outcomes in terms of tumor size reduction and overall survival rates compared to those receiving chemotherapy alone.

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6,9,12-13,18-20H,7-8,10-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFVYECGPYJCJR-GQFGMJRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

982-89-8 | |

| Record name | 1-Dehydromegesterol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000982898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DEHYDROMEGESTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97Y3D0E49L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.